molecular formula C22H15N5Na2O7S2 B13415935 Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate CAS No. 6300-50-1

Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate

Katalognummer: B13415935
CAS-Nummer: 6300-50-1
Molekulargewicht: 571.5 g/mol
InChI-Schlüssel: DNDMQQPFVIIALP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate is an organic compound with the molecular formula C22H17N5O7S2.2Na.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate involves a multi-step process. The primary steps include diazotization and coupling reactions. The starting materials are typically aromatic amines and sulfonated aromatic compounds. The reaction conditions often involve acidic or basic environments to facilitate the formation of azo bonds .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high temperatures and pressures, along with catalysts to speed up the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include different aromatic amines and sulfonated aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate involves its ability to form strong bonds with various substrates. The azo bonds in the compound allow it to interact with different molecular targets, leading to its effectiveness as a dye. The molecular pathways involved include the formation of hydrogen bonds and van der Waals interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate: Another azo dye with similar properties but different functional groups.

    Disodium 4-amino-3-[[4’-[(2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]phenyl]azo]naphthalene-2-sulphonate: A compound with similar azo bonds but different substituents.

Uniqueness

Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties. Its ability to form strong bonds with various substrates makes it highly effective as a dye in multiple applications .

Eigenschaften

CAS-Nummer

6300-50-1

Molekularformel

C22H15N5Na2O7S2

Molekulargewicht

571.5 g/mol

IUPAC-Name

disodium;7-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C22H17N5O7S2.2Na/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI-Schlüssel

DNDMQQPFVIIALP-UHFFFAOYSA-L

Kanonische SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+]

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.